molecular formula C11H13BrO3 B8489913 3-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid CAS No. 66192-03-8

3-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B8489913
CAS No.: 66192-03-8
M. Wt: 273.12 g/mol
InChI Key: OUMJKBFCSIGAMA-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C11H13BrO3 and its molecular weight is 273.12 g/mol. The purity is usually 95%.
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Properties

CAS No.

66192-03-8

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

3-(2-bromo-5-methoxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13BrO3/c1-7(11(13)14)5-8-6-9(15-2)3-4-10(8)12/h3-4,6-7H,5H2,1-2H3,(H,13,14)

InChI Key

OUMJKBFCSIGAMA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC(=C1)OC)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of sodium ethoxide obtained from 15.2 g (0.661 mol) of sodium and 540 ml of dry ethanol 115 g (0.658 mol) of diethyl methylmalonate was added. This mixture was stirred for 15 min; then, 184 g (0.659 mol) of 1-bromo-2-(bromomethyl)-4-methoxybenzene was added with vigorous stirring at such a rate to maintain gentle reflux. This mixture was refluxed for an additional 2 h and then cooled to room temperature. A solution of 130 g of KOH in 400 ml of water was added. The resulting mixture was refluxed for 4 h to saponificate the formed ester. Ethanol and water were distilled off until the vapor temperature reached 95° C. To the residue cooled to room temperature 1500 ml of water and then 12 M HCl (to pH 1) were added. The formed precipitate of (2-bromo-5-methoxybenzyl)(methyl)malonic acid was filtered off, washed with 2×200 ml of cold water, and dried on air. Decarboxylation of the substituted methylmalonic acid at 180° C. gave 152 g (84%) of the title product.
Quantity
184 g
Type
reactant
Reaction Step One
Name
Quantity
130 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
84%

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